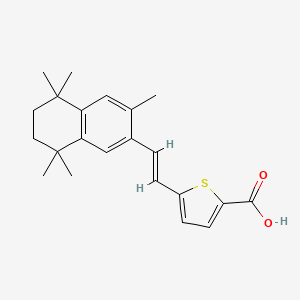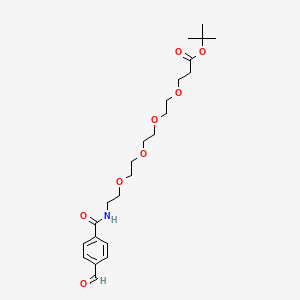
Ald-Ph-PEG4-t-butyl ester
Vue d'ensemble
Description
Ald-Ph-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a benzaldehyde group that can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation . The PEG space improves aqueous solubility . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C23H35NO8 . It has a molecular weight of 453.5 g/mol . The molecule contains a total of 67 bonds, including 32 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, 1 aromatic aldehyde, and 4 aliphatic ethers .Chemical Reactions Analysis
This compound contains a benzaldehyde group that can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 453.5 g/mol . Its molecular formula is C23H35NO8 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Applications De Recherche Scientifique
Enzyme Stability Enhancement : The modification of enzymes with polyethylene glycol (PEG) derivatives, such as monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), has been found to enhance their stability. For instance, cellulase stability was significantly improved in ionic liquids by attaching mPEG-ALD to the enzyme, which could have implications for industrial biocatalysis applications (Li et al., 2013).
Corrosion Inhibition : Alkyl esters derived from carboxybenzotriazole, similar in structure to Ald-Ph-PEG4-t-butyl ester, have been studied as inhibitors for copper corrosion. These studies found that the inhibition efficiency is dependent on concentration, time, and pH, which is relevant for protecting metal surfaces in various industrial contexts (Huynh et al., 2002).
Atomic Layer Deposition : this compound can be relevant in the context of atomic layer deposition (ALD), a vapor phase technique for producing thin films. ALD is used for creating materials with controlled thickness and composition, which are essential in semiconductor devices, solar cells, and fuel cells (Johnson et al., 2014).
Conformation of Alkyl Groups : Research on the conformations of alkyl groups in confined spaces has implications for understanding molecular interactions and designing functional materials. This research is relevant to this compound as it also contains alkyl chains (Purse & Rebek, 2006).
Drug Delivery and Tissue Engineering : In drug delivery and tissue engineering, PEG-based materials, including those functionalized with alkyl groups, have been developed for creating low-fouling films and capsules. These materials can be used for controlled drug release, demonstrating the potential biomedical applications of this compound derivatives (Leung et al., 2011).
Photovoltaic Applications : In the field of photovoltaics, ALD of oxide films on [6,6]-phenyl-C61 butyric acid methyl ester (PCBM) has shown promise in improving the stability of hybrid halide perovskite, indicating the potential use of this compound in enhancing solar cell performance (Yu et al., 2018).
Lithium-Ion Batteries : Poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolytes, which feature butyl acrylate components similar to this compound, have been used in lithium-sulfur batteries, highlighting the relevance of such compounds in advanced battery technologies (Cai et al., 2019).
Catalysis : this compound and related compounds can be involved in catalysis research. ALD, for instance, has been employed for the precise design and synthesis of catalytic materials, which is crucial for chemical reactions in various industries (O'Neill et al., 2015).
Photovoltaic Device Engineering : ALD has been used extensively in the engineering of photovoltaic devices, including for depositing films on substrates similar to this compound, demonstrating its potential in the development of solar energy technologies (Bakke et al., 2011).
Mécanisme D'action
Target of Action
The primary target of Ald-Ph-PEG4-t-butyl ester are molecules bearing aminooxy (ONH2) groups . The compound contains a benzaldehyde group that can react with these aminooxy-bearing molecules .
Mode of Action
This compound interacts with its targets through a chemical reaction between its benzaldehyde group and the aminooxy groups of the target molecules . This compound also contains a t-butyl ester group, which acts as a protecting group that can be removed under acidic conditions for further conjugation .
Pharmacokinetics
It is noted that the compound’s polyethylene glycol (peg) space improves its aqueous solubility , which could influence its bioavailability.
Action Environment
The compound’s t-butyl ester group can be removed under acidic conditions , suggesting that the pH of the environment could influence its action.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKMVXZTVDYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115922 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807518-64-4 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



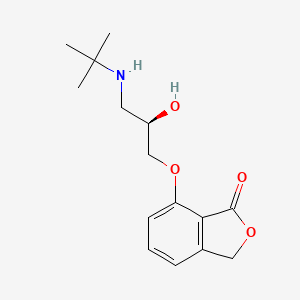
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
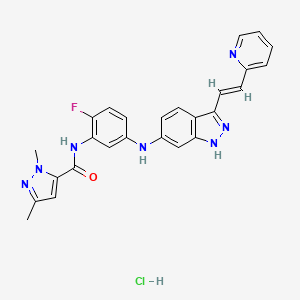
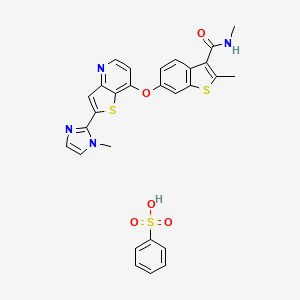
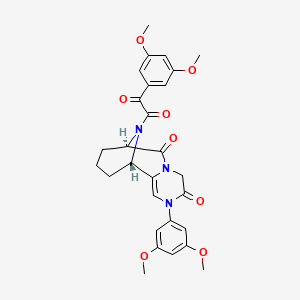

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)



